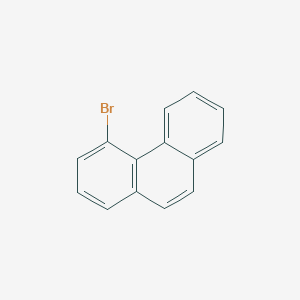

4-Bromophenanthrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJESAUCSIMQRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305754 | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19462-79-4 | |

| Record name | 4-Bromophenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171604 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromophenanthrene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable and versatile building block in synthetic organic chemistry. Its rigid, planar phenanthrene core, combined with the reactive bromine handle at the 4-position, makes it a key intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis, purification, reactivity, and applications, with a particular focus on its utility in the development of novel organic materials and potential pharmaceutical scaffolds.

Core Chemical and Physical Properties

The unique properties of this compound are dictated by its phenanthrene backbone and the attached bromine atom. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 19462-79-4 | [1][2] |

| Molecular Formula | C₁₄H₉Br | [2] |

| Molecular Weight | 257.12 g/mol | [2] |

| Appearance | Yellowish oil or low-melting solid | [1] |

| Melting Point | 48-49 °C (purified) | [1] |

| Boiling Point | ~389.7 °C (Predicted) | [3] |

| Density | ~1.479 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like hexane, ether, and benzene. | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction. Two effective methods are detailed below, both originating from the work of Newman and colleagues.[1]

Method 1: From 4-Phenanthrenecarboxylic Acid

This method provides a relatively direct route to this compound from a readily accessible carboxylic acid precursor. The key transformation is a Hunsdiecker-type reaction, where a carboxyl group is replaced by a bromine atom.

Caption: Synthetic pathway from 4-Phenanthrenecarboxylic Acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 4-phenanthrenecarboxylic acid and 14.5 g of mercuric acetate in 30 ml of N-methylpyrrolidone.

-

Decarboxylation: Heat the reaction mixture at 100 °C for approximately 6 hours. The evolution of carbon dioxide should be observed.

-

Bromination: Cool the resulting yellow solution to 50 °C. Carefully add 18.0 g of pyridinium hydrobromide perbromide.

-

Workup: After cooling to room temperature, dilute the dark mixture with 200 ml of water.

-

Extraction: Extract the aqueous mixture with hexane.

-

Purification: The crude product, a yellow oil, can be purified by crystallization or by forming the red tetranitrofluorenone complex, followed by chromatography over alumina to yield pure this compound.[1] A 38-55% yield can be expected.[1]

Method 2: Multi-step Synthesis from Diphenic Acid

A longer, yet viable, route begins with diphenic acid, which is first cyclized and then taken through a series of functional group transformations to arrive at the target molecule. This method highlights the versatility of classical organic reactions in building complex aromatic systems.

Caption: Overview of the multi-step synthesis from Diphenic Acid.

This seven-step synthesis results in an overall yield of approximately 11%.[1] The initial steps involving the cyclization of diphenic acid[4] and subsequent reduction are well-established procedures.

Spectroscopic Characterization

A key identifying feature of this compound is its ¹H NMR spectrum, which displays an unusually deshielded proton.

-

¹H NMR: A notable characteristic is a multiplet centered at τ -0.25 (approximately δ 10.25 ppm).[1] This significant downfield shift is attributed to the steric compression and anisotropic effects experienced by the proton at the 5-position, which is in close proximity to the bromine atom at the 4-position.

-

¹³C NMR: The spectrum is expected to show 14 distinct signals for the aromatic carbons. The carbon atom directly attached to the bromine (C4) will exhibit a chemical shift influenced by the "heavy atom effect," typically appearing more upfield than what would be predicted based on electronegativity alone.

-

IR Spectroscopy: The infrared spectrum will display characteristic peaks for an aromatic system. Key absorptions are expected for C-H stretching of the aromatic protons (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic rings (in the 1600-1400 cm⁻¹ region), and the C-Br stretching vibration (typically in the 690-515 cm⁻¹ range).[5][6]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at m/z 256 and 258, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[2]

Reactivity and Synthetic Applications

The bromine atom in this compound is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to its use in constructing larger, more functionalized molecules.

Caption: Major cross-coupling reactions involving this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between this compound and various aryl or vinyl boronic acids or esters.[7][8] This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in organic electronics and medicinal chemistry.

Typical Reaction Conditions:

-

Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands.

-

Base: An aqueous solution of a base like K₂CO₃, Na₂CO₃, or K₃PO₄ is required to activate the boronic acid.

-

Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used.

Heck Coupling

The Heck reaction allows for the arylation of alkenes, providing access to 4-alkenylphenanthrenes (substituted stilbenes).[9][10] These products are of interest for their photophysical properties and as precursors to other functional molecules.

Typical Reaction Conditions:

-

Catalyst: Typically Pd(OAc)₂ with or without phosphine ligands.

-

Base: A hindered amine base, such as triethylamine, is used to neutralize the HBr formed during the reaction.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are often employed.

Applications in Materials Science and Drug Development

The extended, rigid aromatic system of the phenanthrene core makes it an attractive scaffold for materials with interesting electronic and photophysical properties. By using the cross-coupling reactions described above, researchers can append various functional groups to the 4-position of the phenanthrene ring to fine-tune these properties. This makes this compound a valuable precursor for:

-

Organic Light-Emitting Diodes (OLEDs): The synthesis of larger conjugated systems that can function as emissive or charge-transporting materials.

-

Organic Semiconductors: The creation of molecules with tailored electronic properties for use in organic field-effect transistors (OFETs).[11][12]

-

Pharmaceutical Scaffolds: The phenanthrene nucleus is found in a number of natural products and pharmacologically active compounds. This compound provides a convenient entry point for the synthesis of novel analogues for drug discovery programs.

Safety and Handling

-

GHS Hazard Statements (Anticipated):

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

-

Handling and Storage: this compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically useful molecule with significant potential in the fields of materials science and medicinal chemistry. Its well-defined structure and the versatile reactivity of the carbon-bromine bond allow for the rational design and synthesis of complex, functionalized phenanthrene derivatives. This guide has provided a detailed overview of its properties, synthesis, and reactivity to aid researchers in leveraging this important chemical building block for their scientific endeavors.

References

-

Newman, M. S., & Boden, H. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(6), 1904–1906. [Link]

-

PubChem. (n.d.). 9-Bromophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.

-

Royal Society of Chemistry. (n.d.). Supplementary Information: A versatile catalyst for the Suzuki-Miyaura cross-coupling reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reaction of 4-bromoacetophenone and phenylboronic acid in water. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-bromophenacyl bromide. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-coupling of 4–bromoacetophenone and phenylboronic acid substrate. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C-NMR. Retrieved from [Link]

-

Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-cyanophenanthrene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diphenic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2007). Palladium I. Basic Principles. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

ResearchGate. (2017). Diphenic acid derivatives: Synthesis, reactions, and applications. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C14H9Br | CID 299137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cochise.edu [cochise.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 4-Bromophenanthrene: Structure, Synthesis, and Applications

Introduction

4-Bromophenanthrene is a halogenated polycyclic aromatic hydrocarbon (PAH) that serves as a valuable building block in organic synthesis. Its rigid, planar phenanthrene core, combined with the reactive bromine substituent, makes it a versatile precursor for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, characterization, and applications, with a particular focus on its relevance to researchers in materials science and drug discovery.

Chemical Identity and Structure

A precise understanding of a molecule's structure is fundamental to its application in scientific research. This section outlines the nomenclature and structural features of this compound.

IUPAC Name and Synonyms

The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .[1][] It is also known by other identifiers, including:

Chemical Structure

This compound consists of a phenanthrene core, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings in a non-linear arrangement. A single bromine atom is substituted at the C4 position.

Figure 1: 2D Chemical Structure of this compound.

Figure 1: 2D Chemical Structure of this compound.

The presence of the bulky bromine atom in the "bay region" of the phenanthrene scaffold can introduce steric strain, leading to distortions from planarity, a feature observed in related multi-substituted phenanthrenes.[5]

Molecular Formula and Weight

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in different solvents and reaction conditions, which is critical for procedural design.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19462-79-4 | [1][3][4] |

| Appearance | Solid (Typical) | [6] |

| Boiling Point | 389.7 ± 11.0 °C (Predicted) | [3][4] |

| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [3][4] |

| XLogP3 | 5.1 | [1][4] |

| SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br | [1][] |

| InChIKey | NJESAUCSIMQRGL-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The synthesis of specific bromophenanthrene isomers requires careful selection of reaction conditions to control regioselectivity. While direct bromination of phenanthrene often yields the 9-bromo isomer as the major product due to the higher reactivity of the C9 and C10 positions, other isomers can be prepared through multi-step synthetic routes.[7]

Synthetic Rationale and Pathway

The synthesis of this compound is less direct than that of its 9-bromo isomer. A common strategy involves the electrophilic bromination of a precursor that directs the bromine to the desired position, or through a Sandmeyer reaction starting from the corresponding amine.

A representative synthesis for a related compound, 3,9-dibromophenanthrene, involves the direct bromination of 9-bromophenanthrene, demonstrating that further substitution is possible under specific conditions.[8] For the targeted synthesis of the 4-bromo isomer, a multi-step approach is typically required, often starting from a precursor that allows for regioselective functionalization.

Experimental Protocol: A Generalized Approach

Example Protocol (Illustrative for Bromination): Bromination of Phenanthrene

-

Rationale: This procedure illustrates the direct electrophilic substitution on the phenanthrene core. Carbon tetrachloride is a common solvent for such reactions. The reaction is typically performed at reflux to provide the necessary activation energy.

-

Dissolution: Dissolve pure phenanthrene in dry carbon tetrachloride in a three-necked flask equipped with a reflux condenser and a dropping funnel.[9]

-

Bromine Addition: While heating the mixture to a gentle reflux, add bromine dropwise over several hours.[9] Hydrogen bromide gas will evolve during the reaction.

-

Reaction Completion: Continue stirring at reflux for an additional two hours after the bromine addition is complete to ensure maximum conversion.[9]

-

Solvent Removal: After cooling, remove the solvent by distillation under reduced pressure.[9]

-

Purification: The crude product is then purified, typically by vacuum distillation followed by recrystallization from a suitable solvent like ethanol.[9]

Note: Achieving the 4-bromo substitution pattern would require a different starting material or a more elaborate synthetic strategy.

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis, isolation, and purification of a brominated aromatic compound.

Sources

- 1. This compound | C14H9Br | CID 299137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 19462-79-4 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Crystal structure of 4,5-di-bromo-phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Bromophenanthrene: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Bromophenanthrene: Properties, Synthesis, and Applications

Introduction: Unveiling 4-Bromophenanthrene

This compound is a halogenated polycyclic aromatic hydrocarbon (PAH) featuring a bromine atom substituted at the 4-position of the phenanthrene core. This substitution imparts specific chemical reactivity, making it a valuable and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science. The rigid, planar phenanthrene structure offers a unique scaffold, while the carbon-bromine bond serves as a highly functional "handle" for constructing more complex molecular architectures, most notably through transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed synthetic protocols, and an analysis of its applications for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical characteristics of this compound are crucial for its handling, reaction setup, and purification. These properties are summarized in the table below. The compound typically appears as a solid and exhibits low solubility in water, a common trait for nonpolar aromatic hydrocarbons.

| Property | Value | Source(s) |

| CAS Number | 19462-79-4 | [1][2] |

| Molecular Formula | C₁₄H₉Br | [2] |

| Molecular Weight | 257.12 g/mol | [2] |

| Appearance | Solid (Color not specified in literature) | |

| Melting Point | 99.5-100.5 °C | [3] |

| Boiling Point | 389.7 ± 11.0 °C (Predicted) | [4] |

| Density | 1.479 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Insoluble in water |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through multiple routes. One effective and well-documented method involves the bromination of a mercurated derivative of 4-phenanthrenecarboxylic acid. This approach, detailed by Newman et al., provides a reliable pathway to the target compound.[3]

Experimental Protocol: Synthesis from 4-Phenanthrenecarboxylic Acid

This protocol describes the conversion of 4-phenanthrenecarboxylic acid to this compound in a two-step, one-pot procedure.

Step 1: Mercuration of 4-Phenanthrenecarboxylic Acid

-

In a suitable reaction vessel, dissolve 4-phenanthrenecarboxylic acid in N-methylpyrrolidone.

-

Add mercuric acetate to the solution.

-

Heat the mixture to 100 °C and stir until the mercuration is complete. The mercuric acetate reacts with the carboxylic acid, facilitating its replacement and the subsequent introduction of the bromine atom.

Step 2: Bromination

-

To the resulting solution from Step 1, add pyridinium hydrobromide perbromide (or elemental bromine). This reagent serves as the bromine source for the substitution reaction.

-

Maintain the reaction temperature and stir until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of ice and water to precipitate the crude product.

-

Isolate the solid product by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final product. This synthesis route is reported to provide a yield of approximately 55%.[3]

Causality in Experimental Design

-

Choice of N-methylpyrrolidone: This high-boiling polar aprotic solvent is selected for its ability to dissolve the reactants and facilitate the reaction at an elevated temperature without participating in the reaction itself.

-

Use of Mercuric Acetate: The mercuration step is critical as it activates the aromatic ring and directs the substitution to the desired position, enabling a more controlled bromination than direct electrophilic bromination of phenanthrene.

-

Pyridinium Hydrobromide Perbromide: This reagent is often preferred over liquid bromine as it is a solid, making it safer and easier to handle while delivering bromine in a controlled manner.

Below is a diagram illustrating the general workflow for this synthesis.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy each provide unique structural information.

| Technique | Characteristic Features |

| Mass Spectrometry (EI) | Molecular ion peaks (M⁺ and M+2) at m/z 256 and 258 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom. |

| Infrared (IR) Spectroscopy | - Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.- Aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.- C-Br stretching vibration is expected in the lower frequency region of the spectrum (typically 600-500 cm⁻¹). |

| ¹H NMR Spectroscopy | The spectrum will show a complex multiplet pattern in the aromatic region (typically δ 7.5-9.0 ppm). The protons closest to the bromine atom and those in the sterically hindered "bay region" of the phenanthrene core will be significantly shifted. |

| ¹³C NMR Spectroscopy | - Multiple signals in the aromatic region (δ 120-140 ppm).- The carbon atom directly attached to the bromine (ipso-carbon) will have its chemical shift influenced by the "heavy atom effect," often appearing more upfield than predicted solely by electronegativity.[5] |

General Protocol for Spectroscopic Analysis

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

IR: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin film from a volatile solvent.

-

MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) for analysis by GC-MS or direct infusion.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain the mass spectrum using electron ionization (EI) to observe the characteristic fragmentation and isotopic pattern.

-

-

Data Analysis:

-

Process the NMR spectra (Fourier transform, phase, and baseline correction). Assign peaks based on their chemical shifts, integration (for ¹H), and splitting patterns.

-

Analyze the IR spectrum to identify key functional groups.

-

Examine the mass spectrum to confirm the molecular weight and the presence of bromine.

-

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthetic chemistry stems from its participation in carbon-carbon bond-forming reactions. The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the coupling of an organohalide (like this compound) with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is highly valued for its mild conditions, functional group tolerance, and reliability.

The catalytic cycle involves three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the bromide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Applications in Medicinal Chemistry and Drug Development

The incorporation of a phenanthrene moiety into a drug candidate can significantly influence its pharmacological properties. The large, planar, and lipophilic nature of the phenanthrene scaffold can enhance binding to biological targets through π-π stacking and hydrophobic interactions.

This compound serves as an ideal starting point for exploring structure-activity relationships (SAR). Using Suzuki-Miyaura coupling, a diverse array of aryl and heteroaryl groups can be appended at the 4-position, allowing medicinal chemists to systematically probe how different substituents affect a molecule's potency, selectivity, and pharmacokinetic profile. The introduction of bromine itself into a molecular structure is a known strategy in drug design, as it can modulate metabolic stability and receptor binding affinity.

Safety and Handling

According to available safety data, this compound is classified as a hazardous substance. Proper handling and personal protective equipment (PPE) are mandatory.

-

Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It is also noted as being toxic to aquatic life with long-lasting effects.

-

Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid release to the environment.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

-

Newman, M. S., Patrick, T. B., Barlak, R. S., & Zuech, E. A. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(6), 1904–1905. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound CAS#:19462-79-4. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). Safety Data Sheet for 4-Bromophenol.

-

PubChem. (n.d.). 9-Bromophenanthrene. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenanthrene, 9-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). This compound CID 299137. National Center for Biotechnology Information. Retrieved from [Link]

Sources

4-Bromophenanthrene molecular weight and formula

An In-depth Technical Guide to 4-Bromophenanthrene: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated polycyclic aromatic hydrocarbon that serves as a critical intermediate in synthetic organic chemistry. Its unique structural and electronic properties, conferred by the bromine substituent at the C4 position, make it a valuable building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its core chemical identity, physicochemical properties, challenging synthesis, and key applications in research and development, particularly within the pharmaceutical and materials science sectors. Authored for researchers, medicinal chemists, and process development scientists, this document synthesizes technical data with mechanistic insights to provide a practical and authoritative resource.

Core Chemical Identity

The foundational step in utilizing any chemical compound is a precise understanding of its identity. This compound is an isomer within the bromophenanthrene family, and its specific substitution pattern dictates its reactivity and potential applications.

The molecular structure consists of a phenanthrene core, a polycyclic aromatic hydrocarbon with three fused benzene rings in a non-linear arrangement, substituted with a single bromine atom at the 4-position.

Caption: Molecular Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉Br | [][2][3][4] |

| Molecular Weight | 257.12 g/mol | [][2] |

| IUPAC Name | This compound | [][2] |

| CAS Number | 19462-79-4 | [][2][3][5][6] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2C(=CC=C3)Br |[][2] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for designing reaction conditions, purification strategies, and formulation protocols. The data presented below are primarily based on predictive models, which are standard for specialized reagents where extensive experimental data may not be publicly available.

Table 2: Physicochemical Data for this compound | Property | Predicted Value | Significance in R&D | | :--- | :--- | :--- | | Boiling Point | 389.7 ± 11.0 °C at 760 mmHg |[3][4][5] | Important for purification via distillation and assessing thermal stability. | | Density | 1.479 ± 0.06 g/cm³ |[3][4][5] | Used in process calculations for mass-to-volume conversions. | | XLogP3 | 5.1 |[2][4] | Indicates high lipophilicity, suggesting good solubility in organic solvents and poor solubility in aqueous media. This is a key parameter in drug design for predicting membrane permeability. | | Solubility | Insoluble in water (2.2E-4 g/L at 25 °C) |[7] | Dictates solvent selection for reactions, extractions, and chromatographic purification. |

Synthesis and Manufacturing

The synthesis of this compound is a strategically important process, as direct electrophilic bromination of phenanthrene overwhelmingly yields the 9-bromo isomer due to the higher electron density at the C9 and C10 positions.[8][9] Therefore, regioselective synthesis of the 4-bromo isomer requires more sophisticated, multi-step approaches.

Synthetic Routes: A Comparative Overview

Two primary routes have been documented for the targeted synthesis of this compound.[10]

-

Hunsdiecker-type Reaction from 4-Phenanthrenecarboxylic Acid: This is the more efficient of the documented methods. It involves the conversion of a carboxylic acid to an organomercury intermediate, which is subsequently treated with a bromine source. This route provides a respectable yield of 55%.[10]

-

Multi-step Synthesis from Diphenic Acid: A longer, seven-step sequence starting from diphenic acid offers an alternative but results in a much lower overall yield of 11%.[10]

The choice of the first route is preferable for laboratory-scale synthesis due to its higher efficiency and fewer steps.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Phenanthrenecarboxylic Acid

This protocol is adapted from established literature and represents a reliable method for obtaining this compound.[10]

A. Materials and Equipment

-

4-Phenanthrenecarboxylic acid

-

Mercuric acetate

-

N-Methylpyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Pyridinium hydrobromide perbromide

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

B. Step-by-Step Procedure

-

Formation of the Mercuric Salt: In a dry round-bottom flask, dissolve 4-phenanthrenecarboxylic acid in anhydrous N-Methylpyrrolidone. Add one equivalent of mercuric acetate to the solution.

-

Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction until the evolution of acetic acid ceases, indicating the formation of the organomercury intermediate.

-

Bromination: Cool the reaction mixture. In a separate flask, prepare a solution of pyridinium hydrobromide perbromide in anhydrous pyridine. Add this bromine source solution dropwise to the cooled organomercury salt solution.

-

Quenching and Workup: After the addition is complete, stir for an additional hour at room temperature. Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the combined organic layers with dilute acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Causality and Self-Validation: The use of a mercuric salt in the first step is critical. It directs the subsequent halogenation specifically to the carbon atom that was attached to the carboxyl group, ensuring the desired C4 regioselectivity that is unattainable with direct bromination. The protocol's success is validated by characterization of the final product via NMR and mass spectrometry to confirm the correct molecular weight and, crucially, the 4-position of the bromine.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the reactivity of the carbon-bromine bond. This bond serves as a versatile handle for introducing further molecular complexity.

-

Cross-Coupling Reactions: As an aryl bromide, this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. This includes Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are cornerstone methodologies in modern drug discovery for creating C-C, C-N, and C-O bonds.[11] The ability to participate in these reactions allows for the attachment of diverse functional groups and the construction of elaborate molecular scaffolds.

-

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential known as a "sigma-hole," which can act as a Lewis acid. This enables it to form non-covalent interactions called halogen bonds with Lewis bases (e.g., oxygen or nitrogen atoms in a protein's active site).[12] In drug design, this interaction can be exploited to enhance binding affinity and selectivity for a biological target.[12]

-

Steric and Electronic Effects: The placement of the bromine at the C4 position, located in a "bay-like" region, introduces significant steric hindrance compared to the more exposed C9 position. This steric bulk can influence the conformational preferences of molecules derived from it and can be used to modulate interactions with biological targets.

Applications in Research and Drug Development

While this compound is not typically an active pharmaceutical ingredient (API) itself, it is a high-value starting material for synthesizing bioactive molecules and advanced materials.

-

Medicinal Chemistry: Brominated aromatics are frequently used in drug design to increase potency and modulate metabolic profiles.[12] this compound can serve as the foundational scaffold for synthesizing novel compounds for screening against various therapeutic targets, including kinases, ion channels, and nuclear receptors. Its rigid, polycyclic structure is often found in molecules designed to intercalate with DNA or bind to hydrophobic pockets in proteins.[13][14]

-

Materials Science: The phenanthrene core is a known chromophore. Derivatives of this compound can be used to synthesize organic light-emitting diode (OLED) materials, where the bromine atom provides a reactive site for building larger conjugated systems with tailored electronic and photophysical properties.[5]

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric integrity of this compound.

Table 3: Key Analytical Techniques for Characterization

| Technique | Purpose | Key Insights |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structure Elucidation | 1H and 13C NMR confirm the carbon-hydrogen framework. Critically, 2D NMR techniques like HMBC and NOESY are required to unambiguously establish the bromine's C4 position by observing through-bond and through-space correlations between protons and carbons.[15] |

| Mass Spectrometry (MS) | Molecular Weight and Formula Confirmation | Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) provide the exact mass and isotopic pattern characteristic of a monobrominated compound (a near 1:1 ratio of M and M+2 peaks), confirming the molecular formula.[2][16] |

| Infrared (IR) Spectroscopy | Functional Group Identification | IR spectra show characteristic C-H stretching and bending frequencies for the aromatic rings and the C-Br stretching vibration, confirming the presence of the key functional groups.[2] |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | HPLC is used to determine the purity of the compound and to separate it from any unreacted starting materials or isomeric impurities. |

Safety, Handling, and Toxicology

As with all halogenated aromatic compounds, this compound must be handled with appropriate care. While a specific, comprehensive toxicological profile is not widely available, data from related compounds like 4-bromophenol and other bromophenanthrene isomers provide guidance.[17][18][19]

Potential Hazards:

-

Harmful if swallowed.[18]

-

May cause respiratory irritation.[19]

-

Toxic to aquatic life with long-lasting effects.[18]

Safe Handling Protocol

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.[17]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[18] Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17][20]

-

Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or the environment.[17]

References

-

Newman, M. S., & Cella, J. A. (1969). Synthesis of this compound. The Journal of Organic Chemistry, 34(10), 3059–3060. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 299137, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 280661, 4-Bromo-4h-cyclopenta[def]phenanthrene. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

- Acros Organics. (2010). Safety Data Sheet: Phenol, 4-bromo-.

-

ACS Publications. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 9-BROMOPHENANTHRENE. Retrieved from [Link]

-

Mody Chemi-Pharma Ltd. (n.d.). Why 4-Bromophenol is Crucial in Pharmaceuticals. Retrieved from [Link]

-

CfPIE. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. Retrieved from [Link]

-

ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11309, 9-Bromophenanthrene. Retrieved from [Link]

-

Hernandes, M. Z., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6. Retrieved from [Link]

-

Frontiers. (2024). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review. Retrieved from [Link]

Sources

- 2. This compound | C14H9Br | CID 299137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19462-79-4 [chemnet.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 19462-79-4 [amp.chemicalbook.com]

- 6. This compound | CAS#:19462-79-4 | Chemsrc [chemsrc.com]

- 7. CAS # 19462-79-4, this compound, NSC 171604 - chemBlink [chemblink.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. modychem.co [modychem.co]

- 12. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 13. mdpi.com [mdpi.com]

- 14. Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–6 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. cochise.edu [cochise.edu]

- 19. 9-Bromophenanthrene | C14H9Br | CID 11309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Discovery and Synthesis of 4-Bromophenanthrene

Abstract

This technical guide provides a comprehensive exploration of 4-bromophenanthrene, a halogenated polycyclic aromatic hydrocarbon. The document delves into the historical context of its parent molecule, phenanthrene, and outlines the evolution of synthetic methodologies leading to the specific preparation of the 4-bromo derivative. Key synthetic pathways, including electrophilic aromatic substitution and Sandmeyer-type reactions, are discussed in detail, with an emphasis on the underlying chemical principles and experimental considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of the synthesis and characteristics of this important chemical building block.

Introduction: The Phenanthrene Core

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings in a distinctive angular arrangement.[1] First isolated from coal tar, it serves as a fundamental structural motif in a vast array of natural products and synthetic compounds.[2] Its perhydrogenated form, cyclopentanoperhydrophenanthrene, is the core of all steroids, and the phenanthrene skeleton is also present in alkaloids like morphine.[1] The rich chemistry of the phenanthrene ring system has spurred the development of numerous named reactions in organic synthesis, including the Bardhan-Sengupta synthesis, the Haworth synthesis, and the Mallory reaction.[2][3] Understanding the synthesis of phenanthrene derivatives is crucial for advancements in medicinal chemistry and materials science.

Historical Perspective and the Emergence of Brominated Phenanthrenes

The initial discovery of phenanthrene in 1872 from coal tar marked the beginning of extensive research into its chemical properties and derivatives.[2] Early work focused on understanding the reactivity of the phenanthrene core and the directing effects of its fused ring system in electrophilic substitution reactions. The synthesis of halogenated derivatives, particularly brominated phenanthrenes, became an area of significant interest as these compounds serve as versatile intermediates for further functionalization.

While the exact first synthesis of this compound is not prominently documented as a landmark discovery in early literature, its preparation would have logically followed the establishment of reliable methods for the bromination of phenanthrene and the synthesis of specific isomers. The development of synthetic routes to access specific isomers of bromophenanthrene was a critical step, as the position of the bromine atom significantly influences the molecule's reactivity and its utility in subsequent chemical transformations.

Key Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the desired purity, scale, and the availability of starting materials. The primary approaches involve either direct bromination of a pre-formed phenanthrene derivative or the construction of the brominated phenanthrene ring system from acyclic precursors.

Electrophilic Aromatic Substitution

Direct bromination of phenanthrene itself is a common method for preparing bromophenanthrenes. However, this reaction typically yields a mixture of isomers, with the 9-bromo derivative being a major product due to the higher electron density at the 9- and 10-positions.[4]

To achieve regioselective synthesis of this compound, a directing group on the phenanthrene ring is often necessary. A common strategy involves the use of a starting material that favors substitution at the 4-position or the conversion of a functional group at the 4-position into a bromine atom.

The Sandmeyer Reaction: A Regiospecific Approach

The Sandmeyer reaction is a powerful and widely used method for the synthesis of aryl halides from aryl diazonium salts.[5] This reaction, discovered by Traugott Sandmeyer in 1884, offers a reliable way to introduce a bromine atom at a specific position on an aromatic ring, making it a highly suitable method for the synthesis of this compound.[5][6] The general mechanism involves the diazotization of a primary aromatic amine, followed by the copper(I) bromide-mediated displacement of the diazonium group with a bromide ion.[7]

The synthesis of this compound via the Sandmeyer reaction would commence with 4-aminophenanthrene.

3.2.1. Visualization of the Sandmeyer Reaction for this compound Synthesis

Caption: Synthetic pathway to this compound via the Sandmeyer reaction.

3.2.2. Detailed Experimental Protocol for the Sandmeyer Reaction

The following is a representative, detailed protocol for the synthesis of this compound starting from 4-aminophenanthrene. Note: This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Aminophenanthrene | 193.24 | 10.0 g | 0.0518 |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 0.0565 |

| Hydrobromic Acid (HBr, 48%) | 80.91 | 40 mL | - |

| Copper(I) Bromide (CuBr) | 143.45 | 8.0 g | 0.0558 |

| Deionized Water | 18.02 | As needed | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 10.0 g of 4-aminophenanthrene in 40 mL of 48% hydrobromic acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve 3.9 g of sodium nitrite in 10 mL of deionized water and add this solution dropwise to the cooled suspension over 30 minutes, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate beaker, dissolve 8.0 g of copper(I) bromide in 20 mL of 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

-

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through various analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with distinct signals corresponding to the nine protons on the phenanthrene ring. The chemical shifts and coupling constants will be characteristic of the 4-bromo substitution pattern. |

| ¹³C NMR | Signals corresponding to the 14 carbon atoms of the phenanthrene skeleton. The carbon atom attached to the bromine will show a characteristic downfield shift. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of C₁₄H₉Br. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the mass spectrum.[8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of aromatic rings, C=C stretching within the aromatic system, and C-Br stretching. |

| Melting Point | A sharp melting point consistent with the literature value for pure this compound. |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The bromine atom serves as a versatile handle for introducing other functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the construction of more complex molecules with potential applications as:

-

Pharmaceutical Intermediates: The phenanthrene core is present in numerous biologically active compounds. This compound can be used to synthesize analogs of natural products or novel drug candidates.

-

Organic Electronics: Polycyclic aromatic hydrocarbons are of great interest in the field of organic electronics. Functionalized phenanthrenes can be incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

-

Fluorescent Probes: The rigid, planar structure of phenanthrene often imparts fluorescent properties. Derivatives of this compound can be developed as fluorescent probes for various biological and chemical sensing applications.

Workflow for Application-Driven Synthesis

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. This compound | C14H9Br | CID 299137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Bromophenanthrene: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 4-bromophenanthrene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. A thorough understanding of its spectroscopic signature is paramount for researchers, scientists, and drug development professionals to ensure compound identity, purity, and for structural elucidation of more complex derivatives. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

While a complete, publicly available experimental dataset for this compound is not consistently found across all spectroscopic techniques, this guide will leverage available data, draw upon established principles of spectroscopy, and use data from closely related isomers to provide a comprehensive analytical overview.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₄H₉Br), the presence of a bromine atom is a distinctive feature that is readily identifiable in the mass spectrum.

Experimental Protocol: Electron Ionization (EI-MS)

A standard approach for the analysis of robust aromatic compounds like this compound is Electron Ionization (EI).

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) system for separation from any impurities.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion can cause it to fragment into smaller, characteristic charged species.

-

Detection: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Interpretation

The mass spectrum of this compound is characterized by a prominent molecular ion peak. A key feature is the isotopic pattern resulting from the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.

| m/z | Assignment | Key Observations |

| 256 | [M]⁺• (with ⁷⁹Br) | The molecular ion peak corresponding to the lighter bromine isotope. |

| 258 | [M+2]⁺• (with ⁸¹Br) | The molecular ion peak corresponding to the heavier bromine isotope, with an intensity nearly equal to the m/z 256 peak.[1] |

| 177 | [M - Br]⁺ | A significant fragment resulting from the loss of the bromine radical. |

| 176 | [M - HBr]⁺• | A fragment resulting from the elimination of a hydrogen bromide molecule. |

This data is consistent with information available in the PubChem database for this compound.[1]

The near-equal intensity of the M⁺• and [M+2]⁺• peaks is a definitive indicator of the presence of a single bromine atom in the molecule. The loss of the bromine atom (a 79 or 81 amu loss) to give a fragment at m/z 177 is also a common and expected fragmentation pathway for bromoaromatic compounds.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for the GC-MS analysis of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. For this compound, the IR spectrum is dominated by absorptions characteristic of the polycyclic aromatic system and the carbon-bromine bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the ATR crystal. The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. The sample absorbs energy at specific frequencies corresponding to its vibrational modes.

-

Spectrum Generation: The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum.

Data Interpretation

The IR spectrum of this compound can be interpreted by assigning absorption bands to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100 - 3000 | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenanthrene ring system. |

| 1600 - 1450 | Aromatic C=C Stretch | A series of sharp bands corresponding to the stretching of carbon-carbon double bonds within the aromatic rings. |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |

| ~1050 | C-Br Stretch | The presence of a band in this region is indicative of the carbon-bromine bond, though it may be weak and coupled with other vibrations. |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.

Workflow for IR Spectroscopy Analysis

Sources

Solubility of 4-bromophenanthrene in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Bromophenanthrene in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active compounds and synthetic intermediates is a critical physicochemical parameter that governs process efficiency, formulation development, and reaction kinetics. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key polycyclic aromatic hydrocarbon (PAH) derivative. We will explore the fundamental principles dictating its solubility, present its physicochemical profile, and offer a robust experimental protocol for quantitative solubility determination. This document is intended as a foundational resource for researchers, chemists, and drug development professionals to facilitate the effective use of this compound in various scientific applications.

Introduction: The Significance of Solubility in Process Chemistry

This compound (C₁₄H₉Br) is a halogenated polycyclic aromatic hydrocarbon used as an intermediate in the synthesis of more complex organic molecules, including materials for organic light-emitting diodes (OLEDs) and pharmaceutical scaffolds.[1] Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies like recrystallization, and controlling product yield and purity. An incorrect choice of solvent can lead to poor reaction performance, difficult product isolation, and increased processing costs. This guide bridges the gap between theoretical solubility principles and their practical application in the laboratory.

Physicochemical Profile of this compound

The solubility behavior of a solute is fundamentally dictated by its molecular structure and resulting physical properties. This compound is a largely nonpolar molecule, dominated by the large, aromatic phenanthrene ring system. The single bromine substituent adds a degree of polarizability but does not impart significant polarity to the molecule.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₉Br | [1][2] |

| Molecular Weight | 257.13 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Predicted Density | 1.479 ± 0.06 g/cm³ | [1][2] |

| Predicted Boiling Point | 389.7 ± 11.0 °C at 760 mmHg | [1][2] |

| Predicted LogP | 4.75550 | [2] |

The high LogP (octanol-water partition coefficient) value strongly indicates that this compound is lipophilic ("fat-loving") and hydrophobic ("water-fearing"), predicting poor solubility in water and high solubility in nonpolar organic solvents.[2]

Guiding Principles: "Like Dissolves Like"

The primary rule governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4]

-

Solute (this compound): As a large, nonpolar aromatic hydrocarbon, its primary intermolecular forces are London dispersion forces.

-

Solvent: A solvent's ability to dissolve this compound depends on its own polarity and intermolecular forces.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents also rely on London dispersion forces and are therefore excellent candidates for dissolving this compound. The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenanthrene rings, potentially enhancing solubility further.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane): These solvents have dipole-dipole interactions. While they are more polar, the larger ones like dichloromethane can still effectively solvate nonpolar compounds due to significant dispersion forces.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are dominated by strong hydrogen bonding networks. For this compound to dissolve, it must disrupt these powerful bonds—an energetically unfavorable process. Consequently, its solubility in these solvents is expected to be very low.

-

Solubility Profile of this compound

While specific, experimentally-derived quantitative solubility data for this compound is not widely published, a qualitative and predictive solubility profile can be constructed based on its physicochemical properties and established chemical principles.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water (H₂O) | Polar Protic | Insoluble | Highly polar, strong hydrogen bonding network. |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble to Insoluble | Dominated by hydrogen bonding. A related isomer, 3-bromophenanthrene, is noted as soluble in methanol, suggesting some solubility is possible.[3] |

| Ethanol (C₂H₅OH) | Polar Protic | Sparingly Soluble | Less polar than methanol, but hydrogen bonding is still dominant. |

| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Moderately polar, but lacks hydrogen bonding; can solvate large organic molecules. |

| Dichloromethane (CH₂Cl₂) | Halogenated | Soluble | Effective at dissolving nonpolar and moderately polar organic compounds. |

| Chloroform (CHCl₃) | Halogenated | Soluble | Similar to dichloromethane; a common solvent for PAHs. |

| Tetrahydrofuran (THF) | Ether | Soluble | A good general-purpose solvent for a wide range of organic compounds. |

| Toluene (C₇H₈) | Aromatic | Highly Soluble | Nonpolar aromatic solvent; allows for favorable π-π interactions. |

| Hexane (C₆H₁₄) | Nonpolar Aliphatic | Soluble | Nonpolar solvent with intermolecular forces matching the solute. |

Disclaimer: The data in Table 2 is predictive. For applications requiring precise concentrations, experimental verification is essential.

Experimental Protocol for Quantitative Solubility Determination

To establish definitive solubility values, the isothermal shake-flask method is a reliable and widely accepted technique.[5] This protocol provides a self-validating system for generating accurate data.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or glass flasks with screw caps

-

Thermostatic shaker bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (±0.0001 g)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Step-by-Step Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately attach a syringe filter and dispense the filtrate into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

Quantification (Gravimetric Method):

-

Record the final mass of the volumetric flask containing the filtrate to determine the mass of the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant mass of the dried solute (this compound) is achieved.

-

Calculate solubility in g/100 g of solvent.

-

-

Quantification (Spectroscopic/Chromatographic Method):

-

Dilute the filtered aliquot with a known volume of solvent to bring the concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using UV-Vis or HPLC to determine its concentration.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Workflow Diagram

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination method.

Caption: Experimental workflow for solubility determination.

Visualizing Solubility Relationships

The relationship between solvent properties and the solubility of a nonpolar solute like this compound can be visualized to guide solvent selection.

Caption: Solvent-solute interaction map for this compound.

Safety, Handling, and Disposal

This compound, like many halogenated aromatic compounds, should be handled with care.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.[6][7]

-

Storage: Keep the container tightly closed and store it in a cool, dry place away from light and oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste.[8]

Conclusion

While published quantitative data is limited, a strong predictive understanding of this compound's solubility can be achieved through an analysis of its physicochemical properties. It is a nonpolar, hydrophobic compound expected to be highly soluble in nonpolar aromatic and aliphatic solvents and poorly soluble in polar protic solvents like water and lower alcohols. For any process-critical application, the experimental protocol detailed in this guide provides a reliable framework for obtaining precise solubility data, ensuring predictable and reproducible results in research and development.

References

-

PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from [Link]

-

Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:19462-79-4. Retrieved from [Link]

-

Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

SlideShare. (2015). solubility experimental methods.pptx. Retrieved from [Link]

-

University of Manitoba. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

ChemRxiv. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2022). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-4h-cyclopenta[def]phenanthrene. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Bromophenol. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Material Safety Data Sheet 4-Bromophenylacetonitrile, 97%. Retrieved from [Link]

Sources

- 1. This compound CAS#: 19462-79-4 [amp.chemicalbook.com]

- 2. This compound | CAS#:19462-79-4 | Chemsrc [chemsrc.com]

- 3. 3-BROMOPHENANTHRENE CAS#: 715-50-4 [m.chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. cochise.edu [cochise.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Unlocking the Potential of Brominated Phenanthrenes in Advanced Materials

A Technical Guide for Researchers and Materials Scientists

Authored by: [Senior Application Scientist Name/Team]

Date: January 13, 2026

Abstract

This technical guide provides an in-depth exploration of brominated phenanthrenes, a versatile class of polycyclic aromatic hydrocarbons (PAHs), and their burgeoning applications in materials science. By strategically functionalizing the phenanthrene core with bromine atoms, a remarkable level of control over the molecule's electronic, photophysical, and chemical properties can be achieved. This guide navigates the synthetic pathways to various brominated phenanthrene isomers, elucidates the profound impact of bromination on their physicochemical characteristics, and delves into their current and potential applications in organic electronics, polymer science, and as precursors for advanced porous materials. While the use of brominated compounds as flame retardants is a well-established field, the specific application of brominated phenanthrenes in this domain remains an area of ongoing investigation. This document aims to be a comprehensive resource for researchers, chemists, and materials scientists, providing both foundational knowledge and practical insights to stimulate further innovation in this exciting field.

Introduction: The Phenanthrene Scaffold and the Influence of Bromination